molecular formula C9H17B B1334079 2-Bromo-1-nonene CAS No. 76692-34-7

2-Bromo-1-nonene

Cat. No.: B1334079
CAS No.: 76692-34-7
M. Wt: 205.13 g/mol
InChI Key: ZAQYQDJWWWJWFS-UHFFFAOYSA-N
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Description

2-Bromo-1-nonene is an organic compound with the molecular formula C9H17Br. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-nonene can be synthesized through the bromination of 1-nonene. The reaction typically involves the addition of bromine (Br2) to 1-nonene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a halogenation mechanism, forming a vicinal dibromide intermediate, which then undergoes dehydrohalogenation to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-nonene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-nonene is employed as an important intermediate in organic synthesis. It is used in the production of various pharmaceuticals, agrochemicals, and dyestuffs. Its unique reactivity makes it valuable in the synthesis of complex organic molecules, polymers, and materials science .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1-nonene
  • 1-Bromo-2-nonene
  • 9-Bromo-1-nonene

Uniqueness

2-Bromo-1-nonene is unique due to its specific position of the bromine atom and the double bond, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other bromo-nonenes, it offers different pathways for substitution, elimination, and addition reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromonon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQYQDJWWWJWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373727
Record name 2-bromonon-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76692-34-7
Record name 2-bromonon-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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